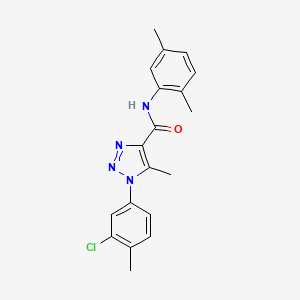

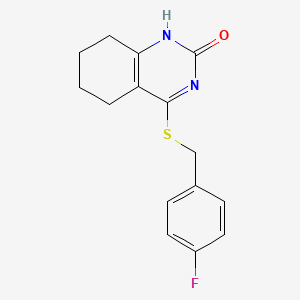

![molecular formula C9H10BrN3 B2833703 4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene CAS No. 2225127-16-0](/img/structure/B2833703.png)

4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the sequence of reactions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and various other chemical properties of the compound .Scientific Research Applications

Synthesis of Triazole Derivatives

One notable application is in the synthesis of triazole derivatives. For instance, Negrón-Silva et al. (2013) detailed the synthesis of ten 1,4-disubstituted 1,2,3-triazoles using azidomethyl benzene derivatives, which are structurally similar to "4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene". These compounds were evaluated for their corrosion inhibiting properties, indicating potential applications in materials science and engineering (Negrón-Silva et al., 2013).

Functionalization of Glassy Carbon

Actis et al. (2008) explored the chemical functionalization of glassy carbon electrodes with diazonium salts, including 4-bromobenzene derivatives. This method involved reactions in ionic liquids and provided insights into surface modifications critical for developing electrochemical sensors and devices (Actis et al., 2008).

Preparation of Liquid Crystal Intermediates

The work by Neubert et al. (1978) on the O-alkylation of 4-substituted phenols with alkyl bromides, leading to the synthesis of alkoxybenzenes, underscores the importance of such methodologies in preparing intermediates for liquid crystals. This research highlights the synthetic utility of bromo and alkoxy groups in designing materials with specific optical properties (Neubert et al., 1978).

Catalysis and Synthesis

Palladium-catalyzed arylation of azole compounds using aryl halides, as discussed by Pivsa-Art et al. (1998), represents another area where compounds like "4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene" could find application. This study illustrates how halogenated compounds facilitate the selective synthesis of arylated products, essential in pharmaceutical and agrochemical manufacturing (Pivsa-Art et al., 1998).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-[(1S)-1-azidoethyl]-1-bromo-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-6-5-8(3-4-9(6)10)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBALFAIFBJLHQF-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N=[N+]=[N-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H](C)N=[N+]=[N-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2833622.png)

![1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2833626.png)

![11-[(4-Methoxyphenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2833629.png)

![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2833632.png)

![N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2833634.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2833640.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B2833643.png)